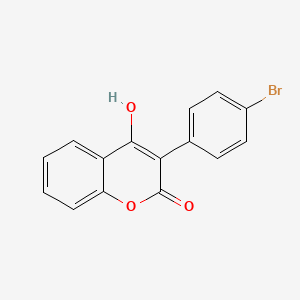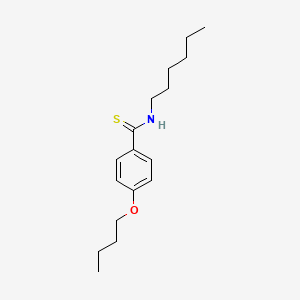![molecular formula C13H21NO2 B14517423 5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione CAS No. 62663-74-5](/img/structure/B14517423.png)
5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione is an organic compound with a complex structure featuring a cyclohexane ring substituted with an ethyl group and a butylidene group containing a methylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione typically involves the Michael addition reaction. This reaction is characterized by the 1,4-addition of a resonance-stabilized carbanion to an activated olefin, such as an α,β-unsaturated carbonyl compound . The reaction conditions often include the use of a base catalyst and a suitable solvent to facilitate the addition process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Michael addition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexane derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific molecular pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction kinetics are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexane derivatives with different substituents, such as:
- 5-Ethyl-2-[1-(amino)butylidene]cyclohexane-1,3-dione
- 5-Methyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione
- 5-Ethyl-2-[1-(methylamino)propylidene]cyclohexane-1,3-dione
Uniqueness
The uniqueness of 5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
62663-74-5 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
5-ethyl-3-hydroxy-2-(N-methyl-C-propylcarbonimidoyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H21NO2/c1-4-6-10(14-3)13-11(15)7-9(5-2)8-12(13)16/h9,15H,4-8H2,1-3H3 |
InChI Key |
GZRIHINANMEWFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NC)C1=C(CC(CC1=O)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


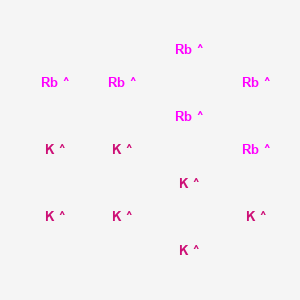
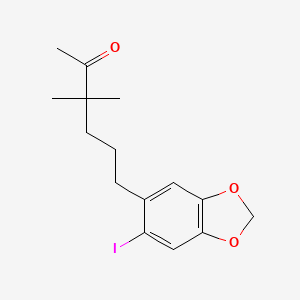
![Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B14517349.png)

![4-Methyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14517371.png)
![N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide](/img/structure/B14517376.png)
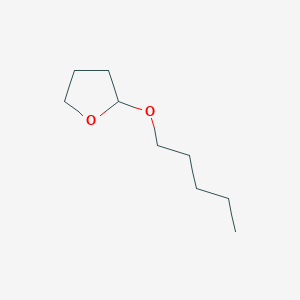



![2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol](/img/structure/B14517419.png)
